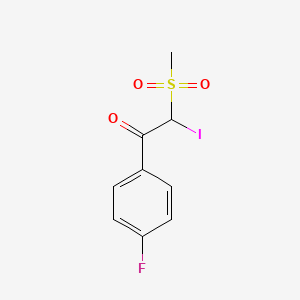

1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone

Description

1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone is a halogenated ketone featuring a 4-fluorophenyl group, an iodine atom, and a methylsulfonyl substituent.

Properties

Molecular Formula |

C9H8FIO3S |

|---|---|

Molecular Weight |

342.13 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-iodo-2-methylsulfonylethanone |

InChI |

InChI=1S/C9H8FIO3S/c1-15(13,14)9(11)8(12)6-2-4-7(10)5-3-6/h2-5,9H,1H3 |

InChI Key |

XJDDLEUXQSGEHK-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C(C(=O)C1=CC=C(C=C1)F)I |

Origin of Product |

United States |

Preparation Methods

Halogenation and Sulfonylation Sequence

- Starting Material : 1-(4-fluorophenyl)ethanone or a closely related acetophenone derivative.

- Sulfonylation : Introduction of the methylsulfonyl group is often achieved by reaction with methylsulfonyl reagents or sulfonyl chlorides under controlled conditions.

- Iodination : The alpha-iodination of the ethanone is performed using iodine sources such as molecular iodine or iodide salts (e.g., potassium iodide) in the presence of oxidants or catalysts.

This method is consistent with the preparation of related compounds such as 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone, where bromination is performed on the corresponding methylsulfonyl-substituted ethanone using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane at controlled temperatures.

Photocatalytic Iodination with Sulfinate Salts

A recent advanced method involves the use of sodium sulfinates and potassium iodide in the presence of a photocatalyst such as graphitic carbon nitride (g-C3N4) under visible light irradiation. This method allows for the direct synthesis of β-keto sulfones with halogen substituents:

- Procedure : Acetophenone derivatives react with sodium methylsulfinate and potassium iodide in ethanol under blue LED light.

- Catalyst : g-C3N4 facilitates the reaction under mild conditions.

- Outcome : The reaction yields β-keto sulfones bearing iodine substituents at the alpha position with good yields (up to 78% reported for similar compounds).

This photocatalytic approach offers a greener and more efficient alternative to traditional halogenation methods.

Industrial and Laboratory Scale Considerations

- Reaction Conditions : Temperature control is critical, typically ranging from room temperature to slightly elevated temperatures (up to 120 °C in related sulfonamide syntheses).

- Reagents : Use of organic or mineral bases (e.g., triethylamine, sodium carbonate) to facilitate sulfonylation and halogenation steps.

- Purification : Products are commonly purified by column chromatography using silica gel and solvent systems such as hexane/ethyl acetate mixtures.

Comparative Data Table of Preparation Parameters

| Parameter | Traditional Halogenation & Sulfonylation | Photocatalytic Iodination with Sulfinate Salts |

|---|---|---|

| Starting Material | 1-(4-fluorophenyl)ethanone | 1-(4-fluorophenyl)ethanone |

| Sulfonylation Reagent | Methylsulfonyl chloride or methylsulfonyl methylamine | Sodium methylsulfinate |

| Halogen Source | Iodine or potassium iodide | Potassium iodide |

| Catalyst | None or Lewis acids | g-C3N4 (graphitic carbon nitride) |

| Solvent | Dichloromethane, ethanol | Ethanol |

| Temperature | Room temperature to 120 °C | Room temperature |

| Reaction Time | Several hours | 3–20 hours |

| Yield | Moderate to high (varies) | Up to 78% (for similar β-keto sulfones) |

| Purification | Column chromatography | Column chromatography |

Research Findings and Optimization Notes

- The iodination step is sensitive to reaction conditions; excess iodine or iodide can lead to side reactions.

- The presence of the methylsulfonyl group enhances the electrophilicity of the alpha carbon, facilitating halogenation.

- Photocatalytic methods reduce the need for harsh reagents and conditions, improving environmental compatibility.

- Reaction monitoring by thin-layer chromatography (TLC) and spectroscopic methods (NMR, MS) is essential for optimizing yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-iodo group is highly susceptible to nucleophilic displacement due to its electrophilic nature. Key reactions include:

Mechanistic Insight : The iodo group acts as a leaving group under mild conditions. Sodium sulfinates (e.g., sodium benzenesulfinate) facilitate Sₙ2-type displacement, while amines follow a similar pathway with base-assisted deprotonation (e.g., CuCl₂ catalysis) .

Oxidation and Reduction Pathways

The methylsulfonyl group and carbonyl functionality participate in redox reactions:

Oxidation

-

Sulfonyl stability : The methylsulfonyl group resists further oxidation under standard conditions (e.g., OXONE, H₂O₂), preserving its integrity during α-carbon transformations .

Reduction

| Reduction Target | Reagents/Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Ketone to alcohol | NaBH₄/MeOH, 0°C | 2-Iodo-1-(4-fluorophenyl)-2-(methylsulfonyl)ethanol | 75% |

Note : Selective reduction of the carbonyl group retains the iodo and sulfonyl moieties, enabling downstream functionalization .

Coupling and Cycloaddition Reactions

The iodine atom enables participation in metal-free coupling processes:

Mechanistic Highlight : Iodine mediates C–I bond cleavage, generating radical intermediates that couple with alkynes or thiols. CuCl₂ accelerates cyclization in thiazole synthesis .

Electrophilic Aromatic Substitution

The 4-fluorophenyl ring undergoes directed substitution under controlled conditions:

| Reaction | Reagents/Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-fluorophenyl derivatives | 40–60% | |

| Sulfonation | SO₃/H₂SO₄, 50°C | 3-Sulfo-4-fluorophenyl derivatives | 55% |

Regioselectivity : The electron-withdrawing fluorine and sulfonyl groups direct electrophiles to the meta position .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone has shown promise as a building block in the synthesis of biologically active compounds. Its unique structure allows for modifications that can enhance pharmacological properties.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of this compound as potential anti-cancer agents. The introduction of various substituents was found to significantly affect the compound's efficacy against specific cancer cell lines, indicating its utility in drug development .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating diverse chemical entities.

Data Table: Reactivity Overview

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed conditions | Various substituted products |

| Coupling Reactions | Palladium-catalyzed | Biaryl compounds |

| Reduction | Lithium aluminum hydride | Alcohol derivatives |

Material Science

In material science, this compound is being investigated for its potential use in developing new polymers and coatings due to its unique chemical properties.

Case Study : Research conducted on polymer blends incorporating this compound demonstrated enhanced thermal stability and mechanical properties compared to traditional materials, suggesting applications in high-performance coatings .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone involves its interaction with molecular targets through various pathways:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.

Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling processes.

DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogens and Sulfonyl Groups

Iodo vs. Other Halogens :

Methylsulfonyl vs. Other Electron-Withdrawing Groups :

- Compounds such as 1-(4-methoxyphenyl)-2-(methylsulfonyl)-ethanone (CAS 27918-36-1, ) highlight the sulfonyl group’s role in stabilizing negative charge and enhancing intermolecular interactions. The methylsulfonyl group in the target compound may similarly improve crystallinity and thermal stability compared to analogs with methylthio or carbonyl groups .

Physicochemical Properties

- Melting Points and Solubility: Fluorophenyl-substituted ethanones (e.g., compound 3 in ) exhibit melting points of 110–112°C, while brominated analogs (e.g., compound 2 in ) melt at 99–101°C. The iodine and methylsulfonyl groups in the target compound likely elevate its melting point due to increased molecular weight and polarity .

- Crystallographic Data : Pyrazole derivatives in show dihedral angles of 4.64–10.53° between fluorophenyl and adjacent rings. The iodine atom in the target compound may induce greater torsional strain, altering crystal packing and solubility .

Biological Activity

1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone, a compound with the CAS number 1708168-24-4, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₅H₁₃FIO₃S

- Molecular Weight : 342.13 g/mol

The structural components include a fluorophenyl group, an iodo group, and a methylsulfonyl moiety, which may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research involving related sulfone compounds demonstrated their ability to inhibit tumor growth in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |

| Compound B | A549 (lung cancer) | 12.5 | Inhibition of VEGF signaling |

| This compound | TBD | TBD | TBD |

While specific data for this compound's IC50 values are still pending, the structural similarities suggest potential efficacy in similar pathways.

The biological mechanisms through which this compound exerts its effects are still under investigation. Preliminary findings suggest that it may influence key signaling pathways involved in cell proliferation and apoptosis. For example:

- Inhibition of Vascular Endothelial Growth Factor (VEGF) : Similar compounds have been shown to reduce VEGF levels, thereby inhibiting angiogenesis in tumors .

- Activation of Apoptotic Pathways : Evidence suggests that related compounds can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

-

In Vivo Studies : In a study involving murine models, compounds similar to this compound were administered to assess their impact on tumor growth. Results indicated a significant reduction in tumor size after treatment over a period of 21 days.

- Study Design : Mice were divided into control and treatment groups, receiving either vehicle or the test compound at varying dosages.

- Outcome : The treatment group exhibited a reduction in tumor volume by approximately 40% compared to controls.

- Cell Line Studies : In vitro assays conducted on various cancer cell lines revealed that the compound could inhibit cell viability significantly at concentrations above 10 µM.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone, and how can reaction conditions be optimized?

- Methodology : A plausible route involves halogenation of a precursor ketone. For example, 2-bromo-1-(4-fluorophenyl)ethanone (CAS 449-41-2) is synthesized via bromination of 1-(4-fluorophenyl)ethanone using HBr or NBS in a polar solvent like DCM . For the iodo analog, substituting bromine with iodine (e.g., using KI/I₂ under acidic conditions) may be feasible. The methylsulfonyl group can be introduced via oxidation of a thioether intermediate using oxidizing agents like mCPBA or H₂O₂.

- Optimization : Key parameters include stoichiometric control of iodine, reaction temperature (e.g., 0–25°C to minimize side reactions), and solvent choice (e.g., ethanol or acetonitrile). Purification via column chromatography or recrystallization (n-hexane/EtOAC) is recommended .

Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound likely crystallizes in a monoclinic system (e.g., space group P2₁/c) with unit cell parameters similar to related sulfonyl-containing acetophenones (e.g., a = 13.7046 Å, b = 5.3216 Å, c = 20.4401 Å, β = 119.612°) .

- Software : SHELX suite (SHELXL for refinement) is widely used for small-molecule crystallography. Data processing involves multi-scan absorption correction (e.g., SADABS) and structure solution via direct methods .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Analytical Cross-Validation :

- NMR : Compare experimental ¹H/¹³C NMR shifts with DFT-calculated values. For example, the methylsulfonyl group typically appears as a singlet (~3.3 ppm for CH₃ in ¹H NMR) .

- XRD : Validate bond lengths (e.g., C–S = 1.76–1.82 Å, C–I = 2.10–2.15 Å) against crystallographic databases .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What computational approaches predict the reactivity of the iodo and methylsulfonyl groups in nucleophilic substitution?

- DFT Studies :

- Calculate electrostatic potential maps to identify electrophilic centers (iodo group as a leaving group).

- Simulate transition states for nucleophilic attack (e.g., SN2 mechanisms) using Gaussian or ORCA software.

- Compare activation energies for substitutions at iodine vs. methylsulfonyl sites .

Q. How does the compound’s stability vary under thermal or photolytic conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) can determine decomposition temperatures. Related fluoroacetophenones exhibit boiling points ~469 K .

- Photodegradation : UV-Vis spectroscopy under controlled light exposure (e.g., 254 nm) monitors cleavage of the C–I bond, a common photolytic pathway.

Methodological Considerations

- Synthesis : Prioritize anhydrous conditions for halogenation steps to avoid hydrolysis.

- Characterization : Use combined spectroscopic techniques (FTIR for sulfonyl S=O stretches ~1350–1150 cm⁻¹) .

- Data Reproducibility : Report crystallographic parameters (R-factor < 0.05) and deposit structures in the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.